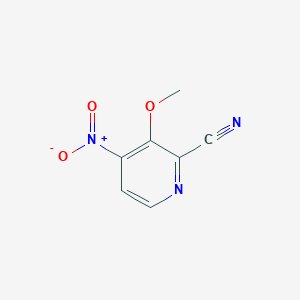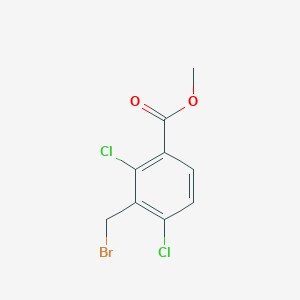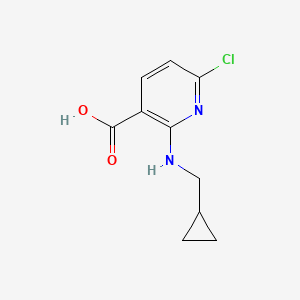![molecular formula C12H13N3 B8711591 (2'-methyl-[2,4'-bipyridin]-5-yl)methanamine](/img/structure/B8711591.png)
(2'-methyl-[2,4'-bipyridin]-5-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2’-Methyl-[2,4’-bipyridin]-5-yl)methanamine is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds with two pyridine rings connected by a single bond. This particular compound features a methyl group at the 2’ position and a methanamine group at the 5 position of the bipyridine structure. Bipyridines are known for their versatility in coordination chemistry, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2’-methyl-[2,4’-bipyridin]-5-yl)methanamine typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction between two pyridine derivatives. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated pyridine with a boronic acid derivative.
Introduction of the Methyl Group: The methyl group can be introduced through a methylation reaction. This can be achieved using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Attachment of the Methanamine Group: The methanamine group can be introduced through a reductive amination reaction. This involves the reaction of the bipyridine aldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
Industrial production of (2’-methyl-[2,4’-bipyridin]-5-yl)methanamine may involve continuous flow synthesis techniques to enhance efficiency and yield. Continuous flow reactors allow for precise control
Propiedades
Fórmula molecular |
C12H13N3 |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
[6-(2-methylpyridin-4-yl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C12H13N3/c1-9-6-11(4-5-14-9)12-3-2-10(7-13)8-15-12/h2-6,8H,7,13H2,1H3 |
Clave InChI |
NBYYHTMJKHFZCI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC(=C1)C2=NC=C(C=C2)CN |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(S)-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B8711559.png)

![Ethyl 9-bromo-4,5-dihydrobenzo[2,3]oxepino[4,5-D]thiazole-2-carboxylate](/img/structure/B8711570.png)

![6-(Dimethylamino)-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B8711581.png)

![1-[3-(aminomethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B8711596.png)
![3-[4-(Methoxymethoxy)phenyl]prop-2-enoic acid](/img/structure/B8711605.png)
